molecular formula C12H16N2O3 B1625532 4-(1-(4-Nitrophenyl)ethyl)morpholine CAS No. 96921-35-6

4-(1-(4-Nitrophenyl)ethyl)morpholine

Cat. No.: B1625532
CAS No.: 96921-35-6
M. Wt: 236.27 g/mol
InChI Key: QIYBRUQLBAEJGZ-UHFFFAOYSA-N
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Description

4-(1-(4-Nitrophenyl)ethyl)morpholine is a chemical compound of interest in synthetic and medicinal chemistry research. Its structure, featuring a morpholine ring linked to a nitrophenyl group via an ethyl chain, suggests potential as a building block or intermediate in organic synthesis. Researchers may investigate its applications in developing novel molecular scaffolds. The nitro group can serve as a precursor to other functional groups like amines, enhancing its utility in multi-step synthetic pathways. This product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Specific data regarding its exact mechanism of action, physicochemical properties, and applications are not currently available in the provided search results, and researchers are advised to consult primary literature for further study.

Properties

CAS No.

96921-35-6

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

4-[1-(4-nitrophenyl)ethyl]morpholine

InChI

InChI=1S/C12H16N2O3/c1-10(13-6-8-17-9-7-13)11-2-4-12(5-3-11)14(15)16/h2-5,10H,6-9H2,1H3

InChI Key

QIYBRUQLBAEJGZ-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])N2CCOCC2

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])N2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

4-(4-Nitrophenyl)morpholine

Structural Differences : Lacks the ethyl spacer between the morpholine nitrogen and the 4-nitrophenyl group.
Physicochemical Properties :

  • Molecular weight: 208.21 g/mol .
  • Melting point: 148–152°C .
  • Solubility: Soluble in polar aprotic solvents like dimethylformamide (DMF) .
    Reactivity : Undergoes ozonation to form lactams (e.g., 4-(4-nitrophenyl)morpholin-3-one) under specific conditions, highlighting the nitro group’s role in directing oxidation .
    Applications : Used as a precursor in pharmaceuticals, agrochemicals, and environmental pollutant studies .

4-(4-Nitrophenyl)thiomorpholine

Structural Differences : Replaces the oxygen atom in the morpholine ring with sulfur, forming a thiomorpholine core .
Physicochemical Properties :

  • Higher lipophilicity due to sulfur’s larger atomic size and lower electronegativity .
  • Crystal packing differs significantly from the morpholine analogue, forming centrosymmetric dimers via C–H···O hydrogen bonds and face-to-face aromatic stacking .
    Applications : A precursor for antidiabetic, antimycobacterial, and kinase inhibitor drugs. The sulfur atom acts as a metabolic soft spot, enabling oxidation to sulfoxides/sulfones for prodrug strategies .

4-(4-Nitrobenzyl)morpholine

Structural Differences: Features a benzyl group (-CH₂-C₆H₄-NO₂) instead of the ethyl-phenyl linkage. Crystallography: Monoclinic crystal system (space group P2₁/c) with distinct packing influenced by nitro group orientation . Reactivity: The benzyl group may alter electronic effects in substitution reactions compared to ethyl or direct phenyl attachments.

4-(4-Nitrobenzoyl)morpholine

Structural Differences: Contains a benzoyl group (-CO-C₆H₄-NO₂) attached to morpholine. Applications: Functions as a carbonyl-containing intermediate for amide coupling reactions in drug discovery .

4-[2-(4-Nitrophenoxy)ethyl]morpholine

Structural Differences: Substitutes the ethyl group with a 2-(4-nitrophenoxy)ethyl chain. Physicochemical Properties:

  • Molecular weight: 252.27 g/mol .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Feature Notable Reactivity/Applications
4-(1-(4-Nitrophenyl)ethyl)morpholine C₁₂H₁₆N₂O₃ 236.27 Not reported Ethyl spacer between morpholine and nitroaryl Likely intermediate for targeted drug delivery
4-(4-Nitrophenyl)morpholine C₁₀H₁₂N₂O₃ 208.21 148–152 Direct nitroaryl attachment Ozonation to lactams , pharmaceutical precursor
4-(4-Nitrophenyl)thiomorpholine C₁₀H₁₂N₂O₂S 224.28 Not reported Thiomorpholine core (S atom) Antimycobacterial agents, dimeric crystal packing
4-(4-Nitrobenzyl)morpholine C₁₁H₁₄N₂O₃ 222.24 Not reported Benzyl group Model for crystallographic studies
4-[2-(4-Nitrophenoxy)ethyl]morpholine C₁₂H₁₆N₂O₄ 252.27 Not reported Phenoxyethyl chain Building block for complex organic syntheses

Key Research Findings and Contrasts

  • Crystal Packing : The thiomorpholine derivative forms dimers via weak hydrogen bonds, while the morpholine analogue lacks this due to differences in ring electronegativity .
  • Lipophilicity : Thiomorpholine derivatives exhibit higher log P values than morpholine analogues, enhancing membrane permeability in drug design .
  • Reactivity : Ozonation of 4-(4-nitrophenyl)morpholine yields lactams, a pathway less explored in ethyl-substituted variants .
  • Synthetic Routes : Ethyl-substituted derivatives may require tailored conditions for nucleophilic substitutions due to steric hindrance, unlike direct aryl analogues .

Preparation Methods

Nucleophilic Substitution Reactions

A direct route to 4-(1-(4-Nitrophenyl)ethyl)morpholine involves the alkylation of morpholine with 1-(4-nitrophenyl)ethyl bromide or chloride. This method parallels the synthesis of 4-(4-nitrophenyl)morpholine documented in patent CN102603665A, where p-nitroaniline reacts with dihaloethyl ethers under reflux conditions. Adapting this approach, 1-(4-nitrophenyl)ethyl bromide could serve as the electrophilic agent, enabling morpholine to act as a nucleophile in a bimolecular substitution (SN2) reaction.

Reaction Conditions :

  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) enhance nucleophilicity.
  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) neutralizes HBr generated during the reaction.
  • Temperature : Reflux at 80–100°C for 6–12 hours ensures completion.

Example Protocol :

  • Combine 1-(4-nitrophenyl)ethyl bromide (0.1 mol), morpholine (0.12 mol), and K₂CO₃ (0.15 mol) in DMF.
  • Reflux at 90°C for 8 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Yield Estimation : Analogous reactions report yields of 75–83% for structurally related compounds.

Reductive Amination of 4-Nitroacetophenone

Two-Step Synthesis via Imine Intermediate

Reductive amination offers an alternative pathway, particularly if 4-nitroacetophenone is used as the starting material. This method involves:

  • Imine Formation : Condensation of 4-nitroacetophenone with morpholine in the presence of a dehydrating agent.
  • Reduction : Conversion of the imine intermediate to the target amine using a reducing agent.

Reaction Conditions :

  • Imine Formation : Titanium tetrachloride (TiCl₄) or molecular sieves in toluene under reflux.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature.

Example Protocol :

  • React 4-nitroacetophenone (0.1 mol) with morpholine (0.15 mol) and TiCl₄ in toluene at 110°C for 4 hours.
  • Cool the mixture, add NaBH₃CN (0.12 mol), and stir for 24 hours.
  • Isolate the product via acid-base extraction.

Yield Estimation : Comparable reductive aminations yield 60–72% for tertiary amines.

Condensation Reactions Involving Morpholine and Nitroaryl Precursors

Ullmann-Type Coupling

Ullmann coupling facilitates the formation of C–N bonds between aryl halides and amines. For this compound, this method would require:

  • Aryl Halide : 1-(4-Nitrophenyl)ethyl iodide.
  • Catalyst : Copper(I) iodide (CuI) with a diamine ligand (e.g., trans-1,2-diaminocyclohexane).

Reaction Conditions :

  • Solvent : Dimethyl sulfoxide (DMSO) at 120°C.
  • Base : Cesium carbonate (Cs₂CO₃).

Example Protocol :

  • Mix 1-(4-nitrophenyl)ethyl iodide (0.1 mol), morpholine (0.2 mol), CuI (0.02 mol), and Cs₂CO₃ (0.3 mol) in DMSO.
  • Heat at 120°C for 24 hours under nitrogen.
  • Purify via recrystallization from ethanol.

Yield Estimation : Ullmann couplings typically achieve 50–65% yields for hindered substrates.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents/Catalysts Conditions Estimated Yield Advantages Challenges
Alkylation 1-(4-Nitrophenyl)ethyl bromide K₂CO₃, DMF 90°C, 8 hours 75–83% Simple, high-yield Requires pure alkyl halide precursor
Reductive Amination 4-Nitroacetophenone TiCl₄, NaBH₃CN 110°C → RT, 24 hours 60–72% Avoids alkyl halides Multi-step, sensitive to moisture
Ullmann Coupling 1-(4-Nitrophenyl)ethyl iodide CuI, Cs₂CO₃ 120°C, 24 hours 50–65% Broad substrate tolerance High temperatures, costly catalysts

Mechanistic Insights and Optimization Strategies

Alkylation Pathway

The SN2 mechanism predominates in alkylation reactions, where morpholine’s lone pair attacks the electrophilic carbon in 1-(4-nitrophenyl)ethyl bromide. Steric hindrance from the ethyl group may slow the reaction, necessitating elevated temperatures.

Optimization Tips :

  • Use a large excess of morpholine (1.5 equivalents) to drive the reaction.
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance rate.

Reductive Amination Challenges

The electron-withdrawing nitro group reduces the electrophilicity of the ketone, complicating imine formation. Acidic conditions (e.g., acetic acid) can protonate the carbonyl, improving reactivity.

Q & A

Q. How is stability assessed under varying environmental conditions?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) at 40°C/75% RH monitor degradation via HPLC. pH stability (1–13) is tested in buffer solutions. Surface adsorption on glass/silica is quantified using microspectroscopic imaging (AFM, Raman) .

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